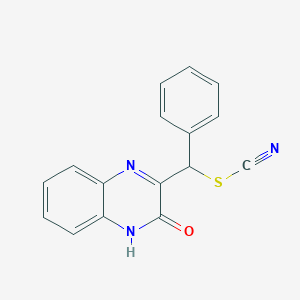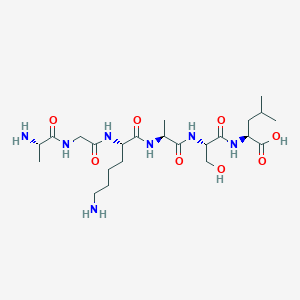
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is a synthetic peptide composed of six amino acids: alanine, glycine, lysine, alanine, serine, and leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve recombinant DNA technology, where microorganisms are engineered to produce the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide is explored for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.
Industry: It can be used in the development of biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially altering their activity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in clinical nutrition and cell culture.
Glycyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
Uniqueness
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of multiple amino acids, which can confer distinct biochemical properties. Its longer chain and varied amino acid composition may offer advantages in stability, binding specificity, and functional versatility compared to shorter peptides like L-Alanyl-L-glutamine.
Eigenschaften
CAS-Nummer |
345922-38-5 |
|---|---|
Molekularformel |
C23H43N7O8 |
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N7O8/c1-12(2)9-16(23(37)38)29-22(36)17(11-31)30-20(34)14(4)27-21(35)15(7-5-6-8-24)28-18(32)10-26-19(33)13(3)25/h12-17,31H,5-11,24-25H2,1-4H3,(H,26,33)(H,27,35)(H,28,32)(H,29,36)(H,30,34)(H,37,38)/t13-,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
SLGVBOORFADCQN-WOYTXXSLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



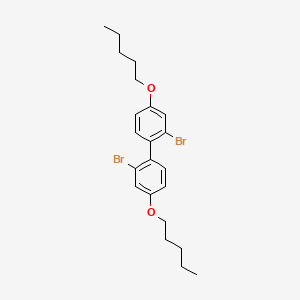
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
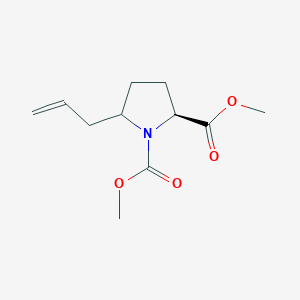

![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
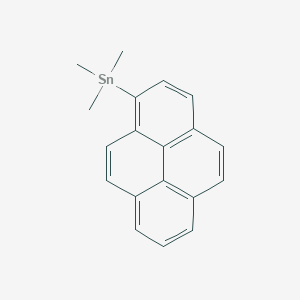
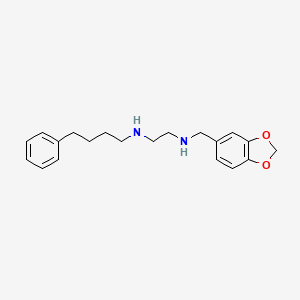
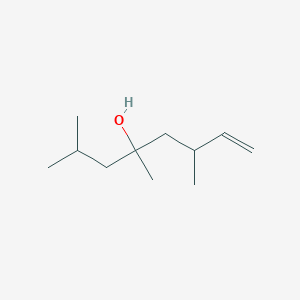
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
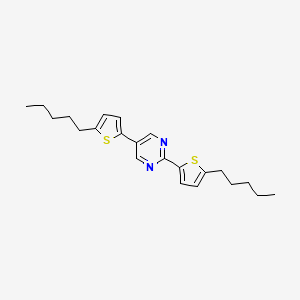
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
